JHU395 was synthesized by researchers at Johns Hopkins University and is classified as an antitumor agent due to its mechanism of action that targets metabolic pathways crucial for cancer cell proliferation. Its primary classification falls under metabolic inhibitors with a specific focus on glutamine metabolism .
The synthesis of JHU395 involves several key steps:
The synthesis process has been detailed in various studies, indicating that it significantly improves the compound's ability to penetrate cellular membranes compared to its parent compound .
JHU395 participates in several chemical reactions, primarily as a glutamine antagonist:
These reactions are crucial for understanding its metabolic fate and interactions within biological systems .
The mechanism of action of JHU395 involves the inhibition of glutamine metabolism in tumor cells. Upon administration, it circulates inertly in plasma until it reaches target tissues where it is bioactivated. This activation leads to the inhibition of enzymes involved in glutamine utilization, which is essential for tumor cell growth and survival, particularly in cancers with high c-MYC expression .
JHU395 has significant potential applications across various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4